molecular formula C24H25N3O4S B2993338 N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688055-92-7

N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No. B2993338
CAS RN: 688055-92-7
M. Wt: 451.54
InChI Key: IZJIIHHSJSRNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

Synthetic Pathways and Chemical Reactions

Quinazoline derivatives have been synthesized through various chemical reactions. For example, the reaction of anthranilamide with isocyanates offers a facile synthesis route to dihydro-oxazolo and dihydro-[1,3]-oxazino quinazolinones. These synthetic pathways highlight the versatility of quinazoline compounds in chemical synthesis, potentially applicable to the compound for creating novel molecules with specific functions (Chern et al., 1988).

Regioselectivity and Electrophilic Attack

The study of regioselectivity in electrophilic attacks on quinazoline derivatives provides insights into the chemical behavior and potential reactivity of such compounds. Understanding these reactions can guide the synthesis of targeted molecules for various applications, including medicinal chemistry (Fathalla et al., 2000).

Antibacterial and Antitumor Activity

Quinazoline derivatives have been explored for their antibacterial and antitumor activities. The synthesis of novel molecules based on the quinazoline framework and their biological evaluation could lead to the discovery of new therapeutic agents (Mohamed et al., 2010). This suggests that compounds like N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide could potentially be synthesized and evaluated for similar biological activities.

Water-Soluble Analogues for Antitumor Agents

The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents highlight the importance of solubility in the development of pharmaceutical agents. Creating water-soluble derivatives can enhance the bioavailability and therapeutic potential of these compounds (Bavetsias et al., 2002).

properties

IUPAC Name

N-(4-methylcyclohexyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-14-2-8-17(9-3-14)25-22(28)16-6-4-15(5-7-16)12-27-23(29)18-10-20-21(31-13-30-20)11-19(18)26-24(27)32/h4-7,10-11,14,17H,2-3,8-9,12-13H2,1H3,(H,25,28)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJIIHHSJSRNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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